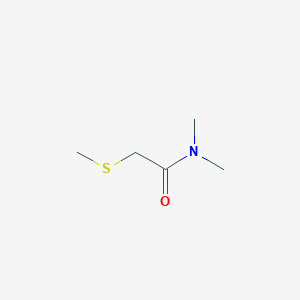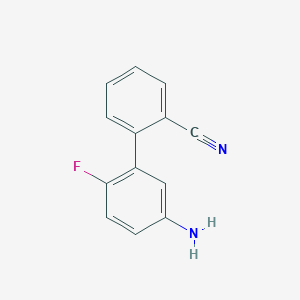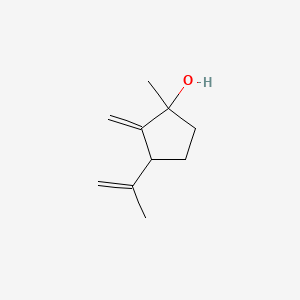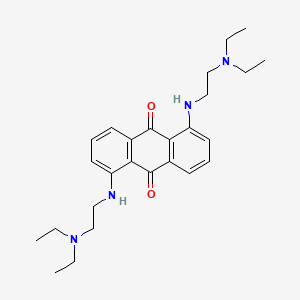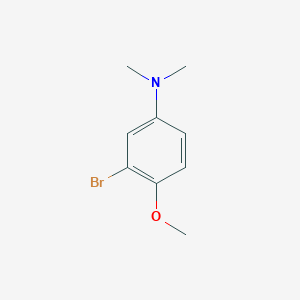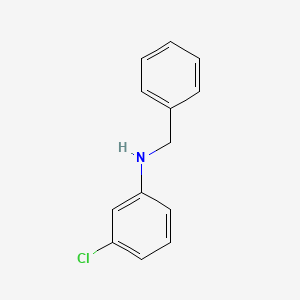
N-benzyl-3-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-chloroaniline is an organic compound with the molecular formula C13H12ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a chlorine atom is substituted at the third position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: N-benzyl-3-chloroaniline can be synthesized through several methods. One common approach involves the N-alkylation of 3-chloroaniline with benzyl chloride. The reaction typically requires a base such as sodium bicarbonate and is conducted under reflux conditions. The mixture is heated to around 90-95°C, and the benzyl chloride is added slowly to ensure complete reaction. The product is then purified through distillation and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions: N-benzyl-3-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution may yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
科学研究应用
N-benzyl-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
作用机制
The mechanism of action of N-benzyl-3-chloroaniline involves its interaction with various molecular targets. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target pathway.
相似化合物的比较
N-Benzylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloroaniline: Lacks the benzyl group, affecting its binding properties and reactivity.
N-Methylaniline: Contains a methyl group instead of a benzyl group, leading to different chemical behavior .
Uniqueness: N-benzyl-3-chloroaniline’s unique combination of a benzyl group and a chlorine atom at the third position provides distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
50798-95-3 |
|---|---|
分子式 |
C13H12ClN |
分子量 |
217.69 g/mol |
IUPAC 名称 |
N-benzyl-3-chloroaniline |
InChI |
InChI=1S/C13H12ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI 键 |
NQIJQQDDQDHYJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
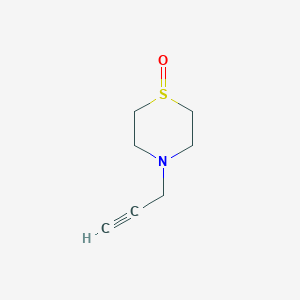
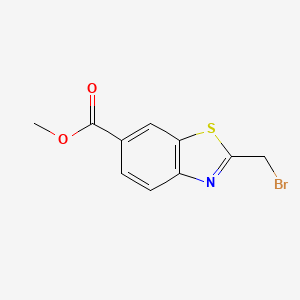
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)
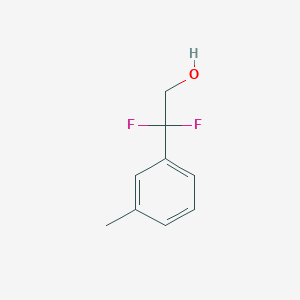
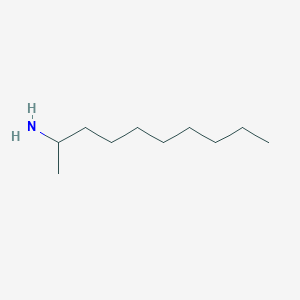
![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)
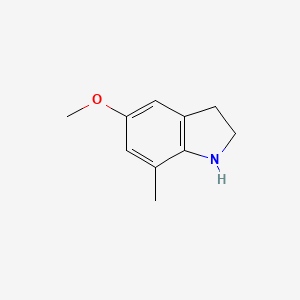
![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)
